molecular formula C20H18Cl2N4O6S B325052 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B325052
M. Wt: 513.3 g/mol
InChI Key: ZUAQQZZAZWTBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide is an organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes dichlorophenoxy and pyrimidinyl groups, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 2,6-dimethoxypyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of dichlorophenoxy and pyrimidinyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

Molecular Formula

C20H18Cl2N4O6S

Molecular Weight

513.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H18Cl2N4O6S/c1-30-19-10-17(24-20(25-19)31-2)26-33(28,29)14-6-4-13(5-7-14)23-18(27)11-32-16-8-3-12(21)9-15(16)22/h3-10H,11H2,1-2H3,(H,23,27)(H,24,25,26)

InChI Key

ZUAQQZZAZWTBEH-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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